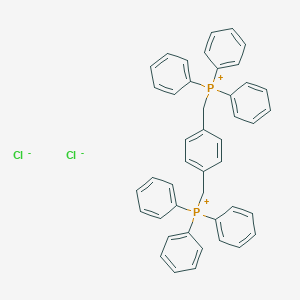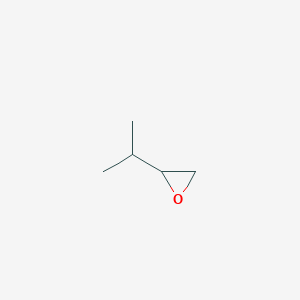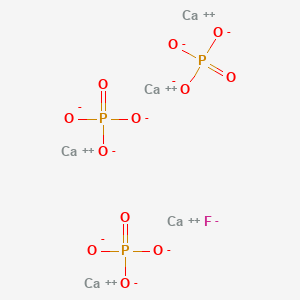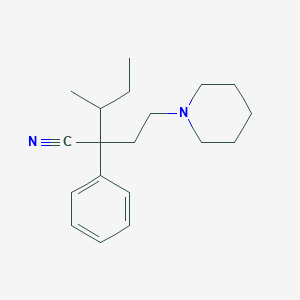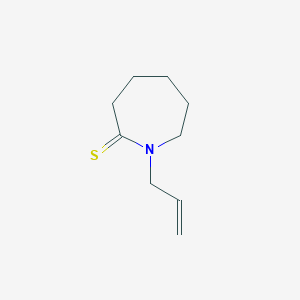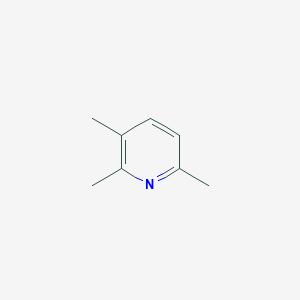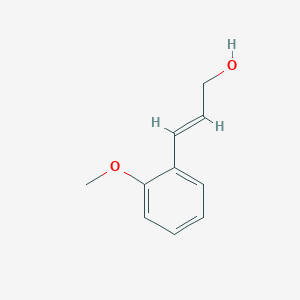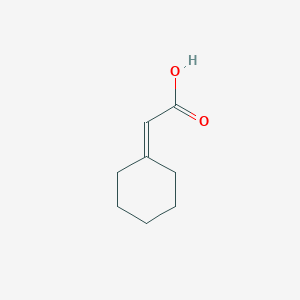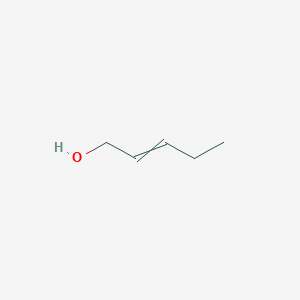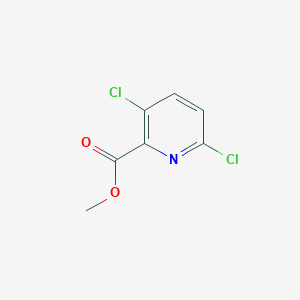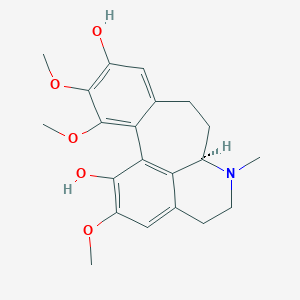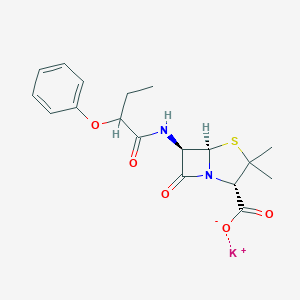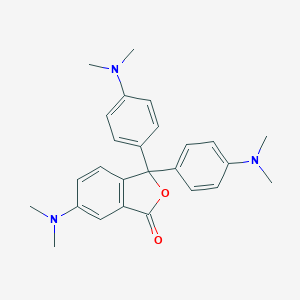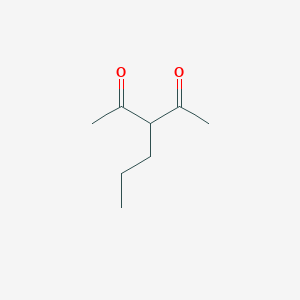
3-Propylpentane-2,4-dione
Overview
Description
3-Propylpentane-2,4-dione, also known as 3-Propyl-2,4-pentanedione, is a chemical compound with the molecular formula C8H14O2 . It has an average mass of 142.196 Da and a monoisotopic mass of 142.099380 Da .
Molecular Structure Analysis
The molecular structure of 3-Propylpentane-2,4-dione is based on structures generated from information available in databases . The 3D structure may be viewed using specific software .Physical And Chemical Properties Analysis
3-Propylpentane-2,4-dione has a density of 0.9±0.1 g/cm3, a boiling point of 197.4±13.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.4±3.0 kJ/mol, and the flash point is 69.6±16.8 °C .Scientific Research Applications
Quantum-chemical Calculations and Spectroscopic Studies :
- A study involving quantum-chemical calculations and spectroscopic analyses explored the structural and tautomeric characteristics of derivatives of pentane-2,4-dione, which is structurally similar to 3-Propylpentane-2,4-dione. This research offers insights into the molecular behavior of such compounds (Maharramov et al., 2010).
Crystallography and Tautomerism :
- Another study focused on the X-ray molecular structure of a 3-substituted pentane-2,4-dione, revealing it exists predominantly as an enol tautomer with a strong hydrogen bond, which is significant for understanding the molecular properties of similar β-diketones (Emsley et al., 1988).
Physicochemical and Solvatochromic Properties :
- Research on azoderivatives of pentane-2,4-dione, closely related to 3-Propylpentane-2,4-dione, studied their physicochemical and solvatochromic properties. This study contributes to the understanding of the behavior of β-diketones in various solvents (Mahmudov et al., 2011).
Density Functional Theory (DFT) Calculations :
- A study using DFT calculations investigated the molecular structure of derivatives of pentane-2,4-dione. This provides a theoretical basis for understanding the electron delocalization and hydrogen bond strength in these compounds, which is relevant to similar molecules like 3-Propylpentane-2,4-dione (Zahedi-Tabrizi et al., 2015).
Thermal Decomposition Studies :
- An investigation into the thermal decomposition of β-diketones, including pentane-2,4-dione, sheds light on their stability and decomposition pathways. This is essential for applications that involve thermal processing of such compounds (Russell & Yee, 2005).
Corrosion Inhibition Research :
- Research on ketene dithioacetal derivatives of pentane-2,4-dione highlights their potential as corrosion inhibitors. This suggests possible protective applications for metals in corrosive environments (Fiala et al., 2007).
Chemoselective Reactions and Synthesis :
- A study on the chemoselective thioacetalization using a derivative of pentane-2,4-dione underlines its application in synthetic chemistry, particularly in the selective protection of functional groups (Ouyang et al., 2006).
properties
IUPAC Name |
3-propylpentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-5-8(6(2)9)7(3)10/h8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGSZYZZVTYOMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165511 | |
| Record name | 3-Propylpentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propylpentane-2,4-dione | |
CAS RN |
1540-35-8 | |
| Record name | 3-Propyl-2,4-pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1540-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Propylpentane-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001540358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1540-35-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87947 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Propylpentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-propylpentane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



